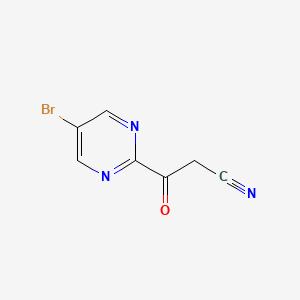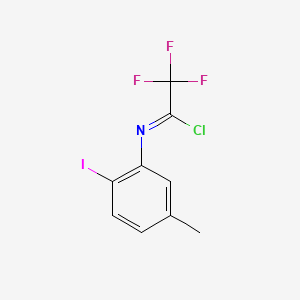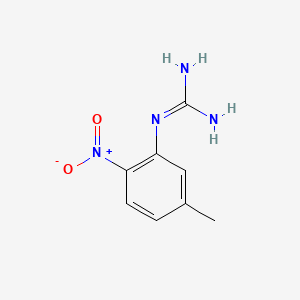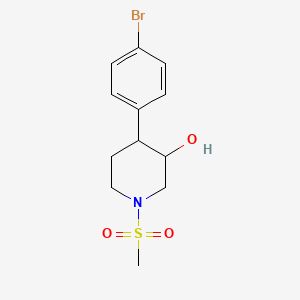
8-Ethyl-1-naphthaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-1-naphthaldehyde is an organic compound belonging to the naphthaldehyde family It is characterized by the presence of an ethyl group at the 8th position and an aldehyde group at the 1st position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Ethyl-1-naphthaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 8-ethylnaphthalene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the oxidation of 8-ethyl-1-naphthylmethanol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 8-Ethyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-ethyl-1-naphthoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to form 8-ethyl-1-naphthylmethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 8-Ethyl-1-naphthoic acid.
Reduction: 8-Ethyl-1-naphthylmethanol.
Substitution: Various substituted naphthalenes depending on the reagents used.
Aplicaciones Científicas De Investigación
8-Ethyl-1-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various naphthalene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Ethyl-1-naphthaldehyde largely depends on its chemical reactivity. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, it may interact with cellular components, leading to potential antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1-Naphthaldehyde: Lacks the ethyl group at the 8th position, making it less sterically hindered.
2-Ethyl-1-naphthaldehyde: Similar structure but with the ethyl group at the 2nd position, leading to different reactivity and properties.
8-Methyl-1-naphthaldehyde: Contains a methyl group instead of an ethyl group, resulting in slightly different chemical behavior.
Uniqueness: 8-Ethyl-1-naphthaldehyde is unique due to the presence of the ethyl group at the 8th position, which influences its steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C13H12O |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
8-ethylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-2-10-5-3-6-11-7-4-8-12(9-14)13(10)11/h3-9H,2H2,1H3 |
Clave InChI |
FESUCIZIIQEYEG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC2=C1C(=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R)-3-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13704156.png)

![4-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13704181.png)




![Di-tert-butyl ((5-chloro-7-nitrobenzo[d]oxazol-2-yl)methyl)iminodicarbonate](/img/structure/B13704225.png)

![Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate](/img/structure/B13704233.png)



